molecular formula C7H4O4 B15370823 1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dioxo- CAS No. 75435-17-5

1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dioxo-

Cat. No.: B15370823
CAS No.: 75435-17-5
M. Wt: 152.10 g/mol
InChI Key: DTNCPPNQMPSEJC-UHFFFAOYSA-N
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Description

The compound "1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dioxo-" is a cyclohexadiene derivative featuring a carboxylic acid group at position 1 and two ketone (oxo) groups at positions 3 and 4. The 3,4-dioxo substitution likely enhances electrophilic reactivity at the α,β-unsaturated carbonyl system, distinguishing it from hydroxylated or esterified analogs. Its molecular formula is inferred as C₇H₆O₄, with a molecular weight of 154.12 g/mol, based on structurally similar compounds like 3-hydroxy-4-oxo-1,5-cyclohexadiene-1-carboxylic acid .

Properties

CAS No.

75435-17-5

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid

InChI

InChI=1S/C7H4O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

DTNCPPNQMPSEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of "1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dioxo-" with key analogs, focusing on structural features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics
1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dioxo- C₇H₆O₄ 154.12 (inferred) Carboxylic acid, two ketones Hypothesized high reactivity due to conjugated diene and electron-deficient ketones. Potential applications in synthesis.
3-Hydroxy-4-oxo-1,5-cyclohexadiene-1-carboxylic acid C₇H₆O₄ 154.12 Carboxylic acid, hydroxyl, ketone Exhibits keto-enol tautomerism; used as a synthetic intermediate in fine chemicals .
1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dihydroxy- (3R,4R) C₇H₈O₄ 156.14 Carboxylic acid, two hydroxyls Chiral centers (3R,4R); potential antioxidant properties akin to caffeic acid .
Chorismic acid C₁₀H₁₀O₆ 226.18 Carboxylic acid, enolpyruvyl ether, hydroxyl Central intermediate in aromatic amino acid biosynthesis; hydrolyzes to prephenic acid .
Caffeic acid C₉H₈O₄ 180.16 Benzene ring, dihydroxy, propenoic acid Widely studied for antioxidant and anti-inflammatory roles; used in cosmetics and supplements .

Structural and Functional Group Analysis

  • Ketones vs. Hydroxyls : The 3,4-dioxo derivative is expected to exhibit greater electrophilicity compared to dihydroxy analogs (e.g., 3,4-dihydroxy variant in ), making it more reactive toward nucleophiles like amines or hydrides. In contrast, dihydroxy compounds may participate in hydrogen bonding, enhancing solubility in polar solvents .
  • Tautomerism: The 3-hydroxy-4-oxo analog () demonstrates keto-enol tautomerism, which could stabilize intermediates in synthetic pathways, whereas the dioxo compound lacks this flexibility .
  • Chirality: The (3R,4R)-dihydroxy derivative () highlights the role of stereochemistry in biological activity, contrasting with the planar, non-chiral dioxo structure .

Physical and Spectral Data

  • 3-Hydroxy-4-oxo analog (): Reported as yellow crystals, suggesting moderate stability under ambient conditions. Spectral data (e.g., IR, NMR) would highlight carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .
  • Chorismic acid (): Characterized by a molecular mass of 226.18 g/mol and a complex NMR profile due to its ether and carboxylic acid groups .

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